![molecular formula C16H11Cl2NO3 B2381939 (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime CAS No. 477848-46-7](/img/structure/B2381939.png)
(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime
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Overview
Description
2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime (DCPMO) is a compound that has been studied for its potential applications in the scientific research field. It is an oxime of the 7-methoxy-1-benzofuran-2-yl)methanone and has been synthesized by various methods, including the Knoevenagel condensation. DCPMO has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Thermal and Structural Properties
- A compound closely related to (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime was synthesized and its thermal, optical, etching, and structural properties were studied. The compound exhibited stability in the temperature range of 20-170°C, indicating potential for applications requiring thermal resilience (Karthik et al., 2021).
Antimicrobial Activity
- Similar derivatives of (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime have shown significant in vitro antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Reactivity Studies
- Studies on the reactivity of compounds structurally similar to (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime with various nucleophiles have provided insights into their chemical behavior, which is crucial for their potential application in synthetic chemistry (Pouzet et al., 1998).
Antifungal Activity
- Certain derivatives of this compound have been tested for antifungal activity, indicating potential use in developing antifungal medications or agents (Raga et al., 1992).
Antiproliferative Effects
- Novel derivatives of benzofuran, similar to (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime, have been synthesized and studied for their antiproliferative effects, indicating potential applications in cancer research (Parekh et al., 2011).
Catalytic Synthesis Applications
- The compound has been used in catalytic synthesis applications, demonstrating its utility in chemical manufacturing processes (Salari et al., 2017).
Antioxidant Properties
- Derivatives of (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime have been studied for their antioxidant properties, which could be relevant in pharmaceutical and health-related applications (Rashmi et al., 2014).
Antibacterial Activity
- Novel series of compounds related to (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime have been synthesized and shown antibacterial activity, underscoring their potential in developing new antibiotics (Kenchappa et al., 2016).
Chemotherapeutic Potential
- Oxime ethers, including those related to (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime, have been studied for their potential as anti-cancer agents, indicating a possible role in chemotherapy (Kosmalski et al., 2022).
Mechanism of Action
Target of Action
It has been reported that similar compounds have shown high activity againstPyricularia oryzae and B. cinerea , suggesting that these organisms could be potential targets .
Mode of Action
It is known that oxime ethers, a group to which this compound belongs, are often involved in inhibitory actions against their targets .
Pharmacokinetics
The compound’s molecular weight, physical properties, and chemical structure, which can influence its pharmacokinetic properties, are available .
Result of Action
The compound has demonstrated high activity against Pyricularia oryzae (% inhibition ≥ 50% at a concentration of 6.25 mg/L) and B. cinerea (100% inhibition at a concentration of 6.25 mg/L), comparable to or higher than that of enoxastrobin . This suggests that the compound may have potent antifungal properties.
properties
IUPAC Name |
(NE)-N-[(2,4-dichlorophenyl)-(7-methoxy-1-benzofuran-2-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3/c1-21-13-4-2-3-9-7-14(22-16(9)13)15(19-20)11-6-5-10(17)8-12(11)18/h2-8,20H,1H3/b19-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATCDWPPDNMFIN-XDJHFCHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=NO)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OC(=C2)/C(=N/O)/C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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